N-[4-(aminosulfonyl)-2-methylphenyl]acetamide
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Overview
Description
N-(2-methyl-4-sulfamoylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-sulfamoylphenyl)acetamide typically involves the reaction of 2-methyl-4-sulfamoylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-methyl-4-sulfamoylphenyl)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: N-(2-methyl-4-sulfamoylphenyl)acetamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-(2-methyl-4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N-(4-sulfamoylphenyl)acetamide
- N-(4-methoxy-3-sulfamoylphenyl)acetamide
- N-(2-methyl-4-sulfamoylphenyl)acetamide
Comparison: N-(2-methyl-4-sulfamoylphenyl)acetamide is unique due to the presence of a methyl group at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Biological Activity
N-[4-(aminosulfonyl)-2-methylphenyl]acetamide, also known as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by the presence of an acetamide group attached to a sulfonamide moiety, which is known for its ability to mimic natural substrates in enzymatic reactions. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking their substrates. The sulfonamide group plays a crucial role in this inhibition, particularly in antimicrobial and anticancer activities:
- Enzyme Inhibition : The compound can inhibit the activity of enzymes such as urease, which is implicated in various pathological conditions. It acts as a competitive inhibitor, blocking the active site of the enzyme .
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound exhibits significant antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .
1. Antimicrobial Properties
Research indicates that this compound demonstrates potent antimicrobial activity:
- Inhibition Studies : In vitro studies have shown that the compound effectively inhibits bacterial growth with IC50 values comparable to established antibiotics .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties, showing promising results in various cancer cell lines:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer types, including breast and pancreatic cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Urease Inhibition
In a study focused on urease inhibition, various derivatives of acetamide-sulfonamide scaffolds were synthesized, including this compound. The results indicated that this compound exhibited significant urease inhibitory activity with an IC50 value of 9.95 ± 0.14 µM, making it a potential candidate for treating conditions associated with urease activity .
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of this compound against multiple bacterial strains. The findings confirmed its effectiveness in inhibiting growth, positioning it as a viable alternative to traditional antibiotics .
Properties
Molecular Formula |
C9H12N2O3S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-(2-methyl-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
InChI Key |
FLJQZUATYYAPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C |
Origin of Product |
United States |
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